{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid
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Overview
Description
{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a diethylamino sulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid typically involves multi-step organic reactions. One common approach is to start with the imidazole ring, which is then functionalized with a diethylamino sulfonyl group. The final step involves the introduction of the acetic acid moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of imidazole derivatives.
Scientific Research Applications
{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- {4-[(methylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid
- {4-[(ethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid
- {4-[(propylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid
Uniqueness
{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid is unique due to the presence of the diethylamino sulfonyl group, which can impart distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2-[4-(diethylsulfamoyl)imidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-3-12(4-2)17(15,16)8-5-11(7-10-8)6-9(13)14/h5,7H,3-4,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZLMOQFABWJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN(C=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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